molecular formula C11H20N4 B1476113 (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2092099-68-6

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1476113
CAS RN: 2092099-68-6
M. Wt: 208.3 g/mol
InChI Key: QYYRTJKWVKIVSG-UHFFFAOYSA-N
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Description

The compound “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as 1,2,3-triazoles . These are aromatic compounds containing a 1,2,3-triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis information for “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” is not available, similar compounds have been synthesized via “Click” chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have been used extensively in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles play a significant role in organic synthesis . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

1,2,3-Triazoles have found applications in supramolecular chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles have become relevant in bioconjugation strategies . They have been extensively used as synthetic intermediates in many industrial applications .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles have been used for their unique properties . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Fluorescent Imaging

1,2,3-Triazoles have been applied in the development of biosensors used in clinical diagnostic assays . They have also been used in fluorescent imaging .

Materials Science

In materials science, 1,2,3-triazoles have been used in the synthesis of transition metals complexes for various practicable purposes . They also play an important role in liquid crystals and polymeric materials .

properties

IUPAC Name

(1-cyclooctyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c12-8-10-9-15(14-13-10)11-6-4-2-1-3-5-7-11/h9,11H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYRTJKWVKIVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine

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